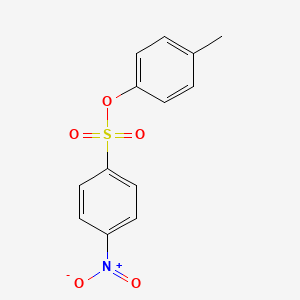

p-Tolyl 4-nitrobenzenesulfonate

Description

p-Tolyl 4-nitrobenzenesulfonate (C₁₃H₁₁NO₅S) is a sulfonate ester characterized by a p-tolyl group (4-methylphenyl) linked to a 4-nitrobenzenesulfonate moiety. With a molecular weight of 293.30 g/mol, it exhibits a lipophilic profile (LogP = 4.27) and a polar surface area (PSA) of 97.57 Ų, reflecting its mixed hydrophobic and electron-deficient nature due to the nitro group . The compound is synthesized via esterification reactions, often involving 4-nitrobenzenesulfonyl chloride and p-tolyl alcohol under reflux conditions with catalysts like thionyl chloride or base-mediated coupling . Its primary applications include serving as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the nitro group enhances reactivity in substitution or elimination reactions.

Properties

IUPAC Name |

(4-methylphenyl) 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c1-10-2-6-12(7-3-10)19-20(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISROHQMFALHBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Tolyl 4-nitrobenzenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 4-nitrophenol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods allow for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

p-Tolyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The tolyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as p-tolyl 4-aminobenzenesulfonate when using an amine.

p-Tolyl 4-aminobenzenesulfonate is formed. p-Tolyl 4-carboxybenzenesulfonate is produced.Scientific Research Applications

p-Tolyl 4-nitrobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.Mechanism of Action

The mechanism of action of p-Tolyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Key Comparisons

Structural Differences :

- This compound combines electron-withdrawing (nitro) and electron-donating (p-tolyl) groups, balancing reactivity and stability. In contrast, Methyl p-Toluenesulfonate lacks the nitro group, making it less electrophilic but more volatile due to its smaller methyl ester .

- p-Nitrobenzenesulfonyl Chloride features a reactive sulfonyl chloride group, enabling direct sulfonylation, whereas the ester group in this compound requires activation for nucleophilic substitution .

Reactivity and Applications :

- The nitro group in this compound enhances its leaving-group ability in SN2 reactions, making it valuable in synthesizing nitroaromatic derivatives. This contrasts with p-Toluenesulfonyl Chloride , which is primarily used for tosylating hydroxyl or amine groups .

- Methyl p-Toluenesulfonate is a potent methylating agent but poses higher toxicity risks (R43 classification) compared to the nitro-substituted analog, which may exhibit milder handling requirements .

Safety and Regulatory Considerations :

- This compound lacks explicit regulatory data but shares structural alerts (nitro, sulfonate) with compounds classified as sensitizers (e.g., Methyl p-Toluenesulfonate under EU CLP) .

- p-Nitrobenzenesulfonyl Chloride requires stringent handling due to its corrosive nature and exothermic hydrolysis, unlike the ester derivatives .

Biological Activity

p-Tolyl 4-nitrobenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of p-toluenesulfonyl chloride with 4-nitrophenol in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature to ensure high yield and purity .

Molecular Mechanism

The precise molecular mechanism of this compound remains partially understood. However, it is believed to interact with various biomolecules, potentially inhibiting enzymes or altering gene expression. The nitro group is known to participate in redox reactions, which may contribute to its biological effects .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, compounds related to this sulfonate have shown significant activity against HT-29 (colorectal cancer), M21 (melanoma), and MCF-7 (breast cancer) cell lines, indicating potential use as an anticancer agent . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl group can significantly affect antiproliferative activity .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited low nanomolar antiproliferative activity against cancer cell lines, blocking cell cycle progression and inducing apoptosis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Variations in the structure at specific positions have been shown to enhance or diminish this inhibitory effect .

- Toxicity Assessment : While investigating the toxicity profile, it was found that certain concentrations could lead to significant cytotoxic effects on non-cancerous cells, suggesting a need for careful dosage consideration in therapeutic applications .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative Study | HT-29 | 0.005 | Cell cycle arrest |

| Enzyme Inhibition | Tubulin | Varies | Inhibition of polymerization |

| Toxicity Assessment | Non-cancerous cells | Varies | Cytotoxicity |

Q & A

Q. What are the standard synthetic routes for preparing p-tolyl 4-nitrobenzenesulfonate in laboratory settings?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and p-tolyl alcohol. A common protocol involves dissolving 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under inert atmosphere, followed by dropwise addition of p-tolyl alcohol and a base (e.g., triethylamine) to scavenge HCl. The reaction is monitored via TLC, and the product is purified by recrystallization from methanol or ethanol . For example, yields of ~79% are achievable when optimizing stoichiometric ratios (1:1.2 for sulfonyl chloride to alcohol) and reaction temperatures (0–5°C) .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer: Key techniques include:

- 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 8.21 ppm for sulfonate-linked nitrobenzene and δ 6.80–7.93 ppm for p-tolyl groups) .

- Elemental Analysis : To verify C, H, N, and S content (e.g., calculated C 59.85%, H 5.25%, N 9.52% for related sulfonate salts) .

- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (asymmetric SO₂ stretch) and 1520 cm⁻¹ (NO₂ stretch) confirm functional groups .

- Melting Point Determination : Sharp melting points (e.g., 178–183°C for analogous sulfonamides) indicate purity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in nucleophilic substitutions?

Methodological Answer: Studies on methyl 4-nitrobenzenesulfonate show that polar aprotic solvents (e.g., DMSO, DMF) accelerate SN2 reactions due to enhanced stabilization of transition states. For example, rate constants for aminolysis in aqueous solutions reach 0.021 min⁻¹ at pH 7.7 and 22°C . Temperature-dependent kinetic analyses (e.g., Arrhenius plots) reveal activation energies of ~50–60 kJ/mol, with entropy-driven mechanisms dominating in nonpolar solvents . Researchers should optimize solvent systems using dielectric constant (ε) and Kamlet-Taft parameters to balance reactivity and solubility.

Q. What structural insights can be gained from X-ray crystallography of this compound derivatives?

Methodological Answer: Crystallographic studies of related salts (e.g., 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate) reveal:

- Coulombic Interactions : Cation-anion pairs stabilize crystal packing, with centroid-centroid π-π distances of ~3.73 Å between aromatic rings .

- Anion Disorder : Dynamic disorder in nitrobenzenesulfonate moieties underlies polymorphism, critical for nonlinear optical material design .

- Hydrogen Bonding : Weak C–H···O interactions between sulfonate oxygens and methyl/methoxy groups influence supramolecular assembly .

Q. How can researchers address stability challenges during storage and handling of this compound?

Methodological Answer:

- Temperature Control : Store at –20°C in airtight containers to prevent hydrolysis (common in sulfonate esters) .

- Moisture Avoidance : Use molecular sieves or desiccants in storage vials; monitor via Karl Fischer titration.

- Light Sensitivity : Amber glassware or foil wrapping mitigates nitro group photoreduction, which alters reactivity .

Q. What role does this compound play in synthesizing nonlinear optical (NLO) materials?

Methodological Answer: The sulfonate group acts as a counterion in stilbazolium-based NLO crystals (e.g., DAS derivatives). Key steps:

Metathesis : Replace iodide in 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with 4-nitrobenzenesulfonate via ion exchange .

Crystallization : Slow cooling from methanol yields centrosymmetric monoclinic crystals (space group P21/c), enabling second-harmonic generation (SHG) efficiency tuning .

Structure-Property Correlation : Anion geometry (e.g., nitro orientation) modulates hyperpolarizability (β) values, quantified via Kurtz-Perry powder tests .

Q. How can this compound be optimized for radiofluorination in PET imaging probes?

Methodological Answer: As a precursor for 18F-labeling:

- Activation : React with K18F/K222 complex in acetonitrile at 100°C for 10–15 minutes .

- Purification : Use C18 SPE cartridges to remove unreacted fluoride and sulfonate byproducts.

- Conjugation : Link to targeting vectors (e.g., cRGD peptides) via thiol-reactive vinyl sulfone groups, achieving radiochemical yields >75% .

Safety and Regulatory Considerations

Q. What hazard classifications apply to this compound based on EU regulations?

Methodological Answer: Under Commission Regulation (EC) No 790/2009:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.